molecular formula C14H14BrNO B7865284 5-Bromo-2-(3-isopropylphenoxy)pyridine

5-Bromo-2-(3-isopropylphenoxy)pyridine

Cat. No.: B7865284
M. Wt: 292.17 g/mol
InChI Key: WLNLLLZEJPIXRK-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-isopropylphenoxy)pyridine is a brominated pyridine derivative featuring a 3-isopropylphenoxy substituent at the 2-position of the pyridine ring.

Properties

IUPAC Name

5-bromo-2-(3-propan-2-ylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-10(2)11-4-3-5-13(8-11)17-14-7-6-12(15)9-16-14/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNLLLZEJPIXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Phenoxy Groups

The nature of the phenoxy substituent significantly impacts electronic and steric properties:

Compound Phenoxy Substituent Key Properties/Effects Reference
5-Bromo-2-(3-isopropylphenoxy)pyridine 3-Isopropyl Steric hindrance from the branched isopropyl group may reduce intermolecular interactions, enhancing solubility in non-polar solvents. Inferred
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a ) 4-Trifluoromethoxy Electron-withdrawing CF3O group increases electrophilicity at the pyridine ring, favoring SNAr reactions. High yield (91%) indicates efficient synthesis .
4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine (33 ) 1-Cyclopropylethoxy Bulky cyclopropylethoxy group reduces reaction selectivity (6:1 ratio observed), likely due to steric constraints during synthesis .
5-Bromo-2-((R)-1-methylbutoxy)pyridine Chiral 1-methylbutoxy Chirality introduces stereochemical complexity, relevant for enantioselective catalysis or pharmaceutical applications .

Key Insight : Electron-withdrawing groups (e.g., CF3O) enhance reactivity for further derivatization, while bulky substituents (e.g., isopropyl, cyclopropylethoxy) influence solubility and synthetic selectivity.

Heterocyclic Core Variations

Modifications to the heterocyclic core alter electronic properties and binding interactions:

Compound Heterocycle Key Differences Reference
This compound Pyridine Pyridine’s nitrogen at position 1 enables coordination with metals (e.g., Au(III) in catalysis) . Inferred
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c ) Pyrimidine Pyrimidine’s second nitrogen increases electron deficiency, potentially enhancing binding to biological targets (e.g., antimalarial activity) .
5-Bromo-2,4-dihydroxypyrimidine Pyrimidine Hydroxyl groups improve aqueous solubility but reduce stability under acidic conditions compared to phenoxy-substituted analogs .

Key Insight : Pyrimidine derivatives are more electron-deficient than pyridines, favoring interactions in biological or catalytic systems.

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